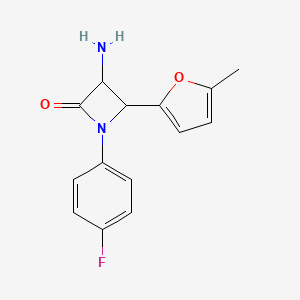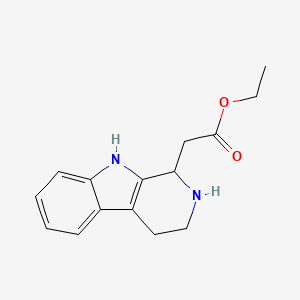
3-(4-methoxyphenyl)-1,8-naphthyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that features a naphthyridine core substituted with a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1,8-naphthyridin-2(1H)-one typically involves the condensation of 4-methoxybenzaldehyde with 2-aminonicotinic acid under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the naphthyridine ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxyphenyl)-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The naphthyridine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, elevated pressure.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Formation of 3-(4-hydroxyphenyl)-1,8-naphthyridin-2(1H)-one.
Reduction: Formation of partially or fully hydrogenated naphthyridine derivatives.
Substitution: Formation of various substituted naphthyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-1,8-naphthyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and selectivity through hydrophobic interactions and hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Hydroxyphenyl)-1,8-naphthyridin-2(1H)-one: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methylphenyl)-1,8-naphthyridin-2(1H)-one: Similar structure but with a methyl group instead of a methoxy group.
3-(4-Chlorophenyl)-1,8-naphthyridin-2(1H)-one: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-(4-methoxyphenyl)-1,8-naphthyridin-2(1H)-one imparts unique electronic and steric properties, which can influence its reactivity and binding interactions. This makes it distinct from other similar compounds and can lead to different biological and chemical properties.
Propriétés
Numéro CAS |
477849-11-9 |
|---|---|
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C15H12N2O2/c1-19-12-6-4-10(5-7-12)13-9-11-3-2-8-16-14(11)17-15(13)18/h2-9H,1H3,(H,16,17,18) |
Clé InChI |
LAPXFFPNAFALMB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC3=C(NC2=O)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


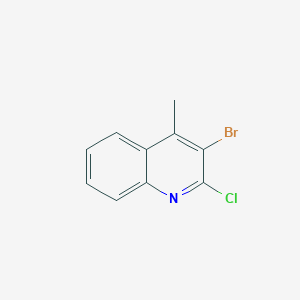
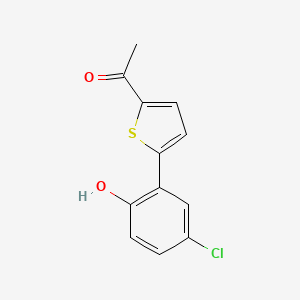



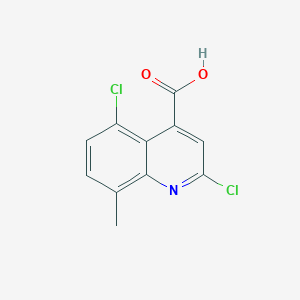
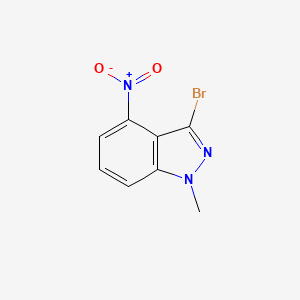

![2-Formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B11859784.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 6-(ethylamino)-2-methyl-](/img/structure/B11859786.png)
